2-Ethyloxane-4-carboxylic acid
Overview
Description
“2-Ethyloxane-4-carboxylic acid”, also known as “2-ethyloxanecarboxylic acid” or “EOECA”, is a chemical compound with the molecular formula C8H14O3 . It is a type of carboxylic acid .
Synthesis Analysis
The synthesis of carboxylic acids, like “this compound”, can involve various methods. One common approach is the oxidation of hydrocarbons or alcohols . Another method involves the catalytic decarboxylative transformations of carboxylic acid groups . The specific synthesis process for “this compound” is not explicitly mentioned in the search results.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carboxyl functional group (COOH) attached to an ethyloxane ring . The carboxyl group is planar and can be represented with resonance structures .
Chemical Reactions Analysis
Carboxylic acids, like “this compound”, can undergo a variety of chemical reactions. These reactions can involve the O-H bond, the carbonyl bond, decarboxylation, or substitution on the R group . A specific example of a reaction involving a similar compound, oxetane-carboxylic acids, is their unexpected isomerization into lactones under storage at room temperature or under slight heating .
Physical and Chemical Properties Analysis
Carboxylic acids have various physical and chemical properties. They are generally safe to store and handle, and they are broadly accessible with great structural diversity . The specific physical and chemical properties of “this compound” are not explicitly mentioned in the search results.
Scientific Research Applications
Enzymatic Kinetic Resolution
The study by Nechab et al. (2007) illustrates the use of carboxylic acids and their ethyl esters as acyl donors in the enzymatic kinetic resolution of primary amines. This process is crucial for producing enantiomerically pure substances, which are important in pharmaceuticals and fine chemicals. The use of carboxylic acids led to a significant acceleration of reaction rates, indicating the potential of 2-Ethyloxane-4-carboxylic acid in similar enzymatic processes (Nechab et al., 2007).
Polymer Chemistry
Pang et al. (2003) demonstrated the enzymatic oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase, leading to cross-linked polymers. This indicates the role of carboxylic acid derivatives in creating polymers with specific properties, suggesting a similar application for this compound in polymer synthesis (Pang et al., 2003).
Catalysis and Organic Synthesis
Ghorbani‐Choghamarani and Akbaripanah (2012) introduced 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel and green catalyst for the formylation of alcohols and amines. This highlights the potential of carboxylic acid derivatives in catalyzing organic reactions, suggesting this compound could serve a similar function in facilitating organic syntheses (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Material Science
Voisin et al. (2017) synthesized octa[2-(p-carboxyphenyl)ethyl] silsesquioxane and demonstrated its ability to self-assemble due to carboxylic acid dimers, leading to organized hybrid networks. This study underscores the utility of carboxylic acid derivatives in the generation of nanostructured materials through self-organization, hinting at similar applications for this compound (Voisin et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, “4-Ethyloxane-4-carboxylic acid”, indicates that it is harmful in contact with skin and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Future Directions
The field of catalytic decarboxylative transformations, which includes the transformation of carboxylic acids like “2-Ethyloxane-4-carboxylic acid”, has witnessed rapid development in recent years . This area of research is expected to continue to expand, providing new insights and potential applications for these compounds .
Properties
IUPAC Name |
2-ethyloxane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-7-5-6(8(9)10)3-4-11-7/h6-7H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMBMTCSYGVFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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